molecular formula C9H5F3O2 B12839351 2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde CAS No. 795261-41-5

2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde

Cat. No.: B12839351
CAS No.: 795261-41-5
M. Wt: 202.13 g/mol
InChI Key: HBOSPPHIPGYHDI-UHFFFAOYSA-N
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Description

2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde is an organic compound with the molecular formula C9H5F3O2. It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring, and an oxo group adjacent to an aldehyde group. This compound is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with an oxidizing agent. One common method is the oxidation of 2-(trifluoromethyl)benzaldehyde using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar oxidation reactions but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both an oxo group and a trifluoromethyl group on the phenyl ring makes it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

2-oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O2/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOSPPHIPGYHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501258328
Record name α-Oxo-2-(trifluoromethyl)benzeneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

795261-41-5
Record name α-Oxo-2-(trifluoromethyl)benzeneacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=795261-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Oxo-2-(trifluoromethyl)benzeneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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